2-Bromo-5-cyanobenzamide
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Overview
Description
2-Bromo-5-cyanobenzamide is an organic compound with the molecular formula C8H5BrN2O. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a cyano group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyanobenzamide typically involves the bromination of 5-cyanobenzamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyanobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 2-bromo-5-aminobenzamide.
Oxidation: Formation of 2-bromo-5-cyanobenzoic acid.
Scientific Research Applications
2-Bromo-5-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyanobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.
2-Bromo-5-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
2-Bromo-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a cyano group.
Uniqueness
2-Bromo-5-cyanobenzamide is unique due to the presence of both a bromine atom and a cyano group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-bromo-5-cyanobenzamide |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) |
InChI Key |
KQMGWYAMDBDZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)N)Br |
Origin of Product |
United States |
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